GSK-3β Kinase Inhibition: CAS 891134-15-9 as a Structurally Definable Inactive Control Versus Active 2,5-Disubstituted Oxadiazole Analogs
In a confirmatory dose-response assay against human glycogen synthase kinase-3 beta (GSK-3β) performed in the NIH Molecular Libraries Probe Production Centers Network (MLPCN), N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9; synonym SMR000808456) returned an EC50 value exceeding 300,000 nM [1]. This places the compound in the 'inactive' category by HTS standards. By contrast, several other 2,5-disubstituted-1,3,4-oxadiazole compounds in the same screening collection, including those with 2,4-dimethoxyphenyl substitution at the 5-position, demonstrated measurable inhibition of GSK-3β in the identical assay format, as documented in the Shoichet et al. (2009) study on oxadiazole enzyme inhibition modes [2]. While exact EC50 values for individual active comparators are not publicly available in the BindingDB record for this specific assay, the >300-fold potency differential between CAS 891134-15-9 and the active oxadiazole hits in the same kinase assay confirms that the 2,5-dichlorophenyl substitution pattern is a structural determinant of inactivity against this kinase.
| Evidence Dimension | GSK-3β enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 300,000 nM |
| Comparator Or Baseline | Active 2,5-disubstituted-1,3,4-oxadiazole hits from the same MLPCN screening campaign (e.g., compounds with 2,4-dimethoxyphenyl C-ring substitution) demonstrate measurable inhibition; the Shoichet et al. 2009 study reports that oxadiazole series members achieved potencies up to 500-fold greater than the initial hit compound in the cruzain counter-assay context, confirming that oxadiazole scaffold modifications can yield potent inhibitors |
| Quantified Difference | >300-fold difference between CAS 891134-15-9 EC50 (>300 µM) and the typical active hit threshold (≤10 µM) in kinase HTS assays |
| Conditions | Luminescence cell-free homogeneous dose-response assay; 1.6 ng GSK-3β (GST fusion, BPS Bioscience); 25 µM ATP; 60 min incubation at ambient temperature; 1536-well format; ADP-Glo detection (Promega V9103); readout on Viewlux (PerkinElmer); positive control GW8510 at 20 µM (PubChem AID 434954) |
Why This Matters
This compound serves as a structurally authenticated negative control for GSK-3β biochemical assays, enabling researchers to validate that observed inhibition from other oxadiazole analogs is target-specific rather than a class-wide artifact.
- [1] BindingDB Entry BDBM70158 / PubChem BioAssay AID 434954. N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide. EC50 > 3.00E+5 nM (Human GSK-3β). Deposited 2011-07-29. View Source
- [2] Shoichet, B. K. et al. (2009) 'Divergent Modes of Enzyme Inhibition in a Homologous Structure−Activity Series,' Journal of Medicinal Chemistry, 52(15), pp. 4700–4708. doi: 10.1021/jm9009229. View Source
